2-(6-methoxy-1H-indol-3-yl)acetic Acid
Overview
Description
2-(6-Methoxy-1H-indol-3-yl)acetic acid, also known by its CAS Number 103986-22-7, is a compound with a molecular weight of 205.21 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .
Molecular Structure Analysis
The linear formula of this compound is C11H11NO3 . The compound’s structure includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Physical and Chemical Properties Analysis
This compound has a boiling point of 445.9°C at 760 mmHg and a melting point of 163-164°C . It has a flash point of 223.5°C . The compound is a solid at room temperature .Scientific Research Applications
Synthesis of Novel Compounds : The compound has been used in the synthesis of novel indole-benzimidazole derivatives, which have potential applications in medicinal chemistry (Wang et al., 2016).
Oxidation Studies : Research on the oxidation of methyl and ethyl 2-cyano-2-(1-alkoxycarbonyl-1H-indol-3-yl)acetates, which are related compounds, led to the discovery of novel functionalized 2-hydroxyindolenines (Morales-Ríos et al., 1993).
Pharmacological Screening : The compound has been used as a precursor in the synthesis of acetohydrazides, which showed antibacterial activities and moderate to weak anti-enzymatic potential against specific enzymes, indicating potential therapeutic applications (Rubab et al., 2017).
Antioxidant Evaluation : Indole-3-acetic acid derivatives, including related compounds, have been synthesized and evaluated for their antioxidant activities, showing potential in oxidative stress-related conditions (Naik et al., 2011).
Synthesis of Indole-2-Acetic Acid Methyl Esters : The compound is involved in the synthesis of esters and intermediates in organic chemistry, demonstrating its utility in diverse synthetic routes (Modi et al., 2003).
Labelling with Carbon-14 : It has been used in the synthesis of labeled compounds for metabolic studies, indicating its application in biochemical research (Nakatsuka et al., 1976).
Interaction with Metal Ions : Research has shown that derivatives of indole-3-acetic acid can interact with metal ions like Zn(II), Cd(II), and Pt(II), suggesting applications in the study of metal-drug interactions (Dendrinou-Samara et al., 1998).
Fluorescent Probes : Derivatives of this compound have been used to develop fluorescent probes sensitive to hydrogen bonding, useful in chemical analysis and sensing applications (Mitra et al., 2013).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
Indoles, the family to which this compound belongs, play a significant role in cell biology
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a dark place, in an inert atmosphere, at 2-8°C .
Dosage Effects in Animal Models
It is known that indole derivatives can have various effects in animal models, depending on the dosage .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways, interacting with various enzymes and cofactors .
Transport and Distribution
Indole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Indole derivatives are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-(6-methoxy-1H-indol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-8-2-3-9-7(4-11(13)14)6-12-10(9)5-8/h2-3,5-6,12H,4H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLCWLTTZFMZJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465071 | |
Record name | 2-(6-methoxy-1H-indol-3-yl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103986-22-7 | |
Record name | 2-(6-methoxy-1H-indol-3-yl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(6-methoxy-1H-indol-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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